2-Methyltetrahydrothiophen-3-one - 13679-85-1

2-Methyltetrahydrothiophen-3-one

Catalog Number: EVT-308695
CAS Number: 13679-85-1
Molecular Formula: C5H8OS
Molecular Weight: 116.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Methyltetrahydrothiophen-3-one is a heterocyclic compound characterized by its sulfur-containing five-membered ring structure. [] This compound is a volatile sulfur compound (VSC) [, ] known for its potent aroma, often described as "roasted," "meaty," or "sulfury." [, ] Its presence has been identified in various natural sources, including:

  • Foodstuffs: Coffee [], Whisky [], Guava wine [], Wine from Babica grapes [], Set soybean yoghurt [], Tilsit cheese [], Zaoheibao wine [], Longan mead [].
  • Biological Systems: Chicken meat []
  • Microbial Production: Produced by the bacterium Chitinophaga Fx7914 [], and yeasts isolated from black and white truffles [].

2-Methyltetrahydrothiophen-3-one plays a significant role in food chemistry and flavor analysis due to its contribution to the overall aroma profile of various food products. It is often studied for its potential impact on the sensory qualities of food. [, ]

  • Chemical Synthesis: 2-Methyltetrahydrothiophen-3-one can be formed through chemical reactions during food preparation. []
  • Microbial Biosynthesis: The bacterium Chitinophaga Fx7914 has been identified as a biological producer of this compound. [] The biosynthetic pathway utilizes methionine as a precursor and involves a multi-step enzymatic process, eventually leading to the formation of 2-Methyltetrahydrothiophen-3-one. []
Physical and Chemical Properties Analysis
  • Physical State: Volatile liquid [, ]
  • Odor: Potent aroma, often described as "roasted," "meaty," or "sulfury" [, ]
  • Volatility: Identified through headspace techniques like HS-SPME [, ] and CLSA [], indicating its volatile nature.
  • Solubility: Likely soluble in organic solvents as indicated by its extraction and analysis methods in various studies. [, , , ]
Applications
  • Food Chemistry and Flavor Analysis:
    • Aroma Profiling: Identifying and quantifying 2-Methyltetrahydrothiophen-3-one in various food products like coffee [], whisky [], wine [, , ], yogurt [], and cheese [] to understand its contribution to their characteristic aroma profiles.
    • Sensory Analysis: Evaluating its impact on the overall sensory qualities of food, particularly in cooked chicken meat where it is formed during the Maillard reaction. []
  • Microbial Studies:
    • Metabolic Studies: Investigating the biosynthetic pathways of 2-Methyltetrahydrothiophen-3-one in microorganisms like Chitinophaga Fx7914 [] and yeasts [] to understand microbial metabolism and potential applications in biotechnology.
Future Directions
  • Biotechnological Applications: Exploring the potential of using microorganisms like Chitinophaga Fx7914 [] for the controlled production of 2-Methyltetrahydrothiophen-3-one as a flavoring agent in food and other industries.

Dimethyl Sulfide

  • Compound Description: Dimethyl sulfide (DMS) is a volatile sulfur compound known for its characteristic cabbage-like odor. It is commonly found in various food products and beverages, including whisky. []
  • Relevance: Dimethyl sulfide, like 2-methyltetrahydrothiophen-3-one, is a volatile sulfur compound found in various food products. Research on whisky aging found that dimethyl sulfide decreases rapidly, disappearing within three years, highlighting the dynamic nature of volatile sulfur compound concentrations during food and beverage aging. []

Dimethyl Disulfide

  • Compound Description: Dimethyl disulfide (DMDS) is another volatile sulfur compound often found alongside DMS. It possesses a strong, unpleasant odor. In whisky production, DMDS is formed during distillation due to the presence of copper. []
  • Relevance: Similar to 2-methyltetrahydrothiophen-3-one, dimethyl disulfide is a volatile sulfur compound impacting the aroma profile of whisky. [] The research highlights the influence of production processes, like distillation with copper, on the formation of specific sulfur compounds.

Dimethyl Trisulfide

  • Compound Description: Dimethyl trisulfide (DMTS) is a volatile sulfur compound contributing to the overall aroma of various foods and beverages, including whisky. []
  • Relevance: Dimethyl trisulfide, like 2-methyltetrahydrothiophen-3-one, belongs to the class of volatile sulfur compounds. Studying whisky aging reveals that, unlike 2-methyltetrahydrothiophen-3-one, DMTS concentrations remain relatively stable during the aging process. []

3-(Methylthio)propanal

  • Compound Description: 3-(Methylthio)propanal is a volatile sulfur compound found in various food products, including whisky, and contributes to their aroma profile. []
  • Relevance: Similar to 2-methyltetrahydrothiophen-3-one, 3-(methylthio)propanal is a volatile sulfur compound that significantly contributes to the aroma of certain cheeses and other food products. [, ]

3-(Methylthio)propanol

  • Compound Description: 3-(Methylthio)propanol is a volatile sulfur compound that contributes to the aroma of various food items. In whisky, its concentration decreases significantly during the aging process. []
  • Relevance: Like 2-methyltetrahydrothiophen-3-one, 3-(Methylthio)propanol is a volatile sulfur compound. []

3-(Methylthio)propyl Acetate

  • Compound Description: 3-(Methylthio)propyl acetate is a volatile sulfur compound found in various foods and drinks, including whisky. []
  • Relevance: 3-(Methylthio)propyl acetate, along with 2-methyltetrahydrothiophen-3-one, plays a role in shaping the aroma profile of whisky. Research indicates a rapid decrease in its concentration during whisky aging, similar to the trend observed with 2-methyltetrahydrothiophen-3-one. []

Ethyl 3-(Methylthio)propanoate

  • Compound Description: Ethyl 3-(methylthio)propanoate is a sulfur-containing ester contributing to the aroma of certain food products. It is also found in whisky, where its concentration declines significantly during the aging process. []
  • Relevance: Ethyl 3-(methylthio)propanoate, like 2-methyltetrahydrothiophen-3-one, is a sulfur-containing compound that contributes to the flavor of whisky. It is also subject to significant concentration decreases during aging. []

Dihydro-2-methyl-3(2H)-thiophenone

  • Compound Description: Dihydro-2-methyl-3(2H)-thiophenone is a volatile sulfur compound that contributes to the aroma of various food products. It is known to have a meaty aroma. []
  • Relevance: Dihydro-2-methyl-3(2H)-thiophenone, similar to 2-methyltetrahydrothiophen-3-one, belongs to the class of sulfur-containing heterocyclic compounds. [] In the context of grape defoliation research, both compounds are found to be influenced by defoliation treatments, indicating their potential as markers for specific viticulture practices. []

2-Thiophenecarboxyaldehyde

  • Compound Description: 2-Thiophenecarboxyaldehyde is a sulfur-containing heterocyclic compound identified in malt whiskies. []
  • Relevance: This compound, like 2-methyltetrahydrothiophen-3-one, represents a sulfur-containing heterocyclic compound. Its presence in whisky, alongside 2-methyltetrahydrothiophen-3-one, underscores the diverse array of sulfur compounds influencing whisky's aroma profile. []

5-Methyl-2-thiophenecarboxaldehyde

  • Compound Description: 5-Methyl-2-thiophenecarboxaldehyde is another sulfur-containing heterocyclic compound identified in malt whiskies, showcasing the complexity of sulfur compounds in these beverages. []
  • Relevance: This compound, alongside 2-methyltetrahydrothiophen-3-one, belongs to the class of sulfur-containing heterocyclic compounds found in whisky. [] Their presence emphasizes the diverse range of sulfur compounds contributing to the sensory experience of whisky.

Benzothiophene

  • Compound Description: Benzothiophene is a sulfur-containing aromatic compound found in malt whiskies, highlighting the variety of sulfur compounds contributing to whisky's aroma. []
  • Relevance: This compound, like 2-methyltetrahydrothiophen-3-one, contains a sulfur atom within its structure. Its identification in whisky research showcases the diversity of sulfur-containing compounds, ranging from simple to more complex structures, that contribute to the beverage's aroma. []

Benzothiazole

  • Compound Description: Benzothiazole is a sulfur- and nitrogen-containing aromatic compound found in malt whiskies, further illustrating the diverse array of sulfur compounds present. []
  • Relevance: Like 2-methyltetrahydrothiophen-3-one, benzothiazole is a heterocyclic compound containing sulfur. [] This compound's presence in whisky alongside 2-methyltetrahydrothiophen-3-one highlights the wide variety of sulfur-containing compounds influencing whisky's aroma profile.

Methionine

  • Compound Description: Methionine is an essential amino acid found in various foods and is a precursor to many sulfur-containing compounds. In microorganisms like yeasts, methionine serves as a potential starting material for the production of 2-methyltetrahydrothiophen-3-one. []
  • Relevance: Methionine plays a crucial role as a precursor in the biosynthetic pathway of 2-methyltetrahydrothiophen-3-one in certain microorganisms. This connection highlights the microbial contribution to the presence of 2-methyltetrahydrothiophen-3-one in various food products. []

Homocysteine

  • Compound Description: Homocysteine is a non-proteinogenic amino acid and a key intermediate in methionine metabolism. In certain bacteria like Chitinophaga Fx7914, homocysteine contributes to the formation of 2-methyltetrahydrothiophen-3-one. []
  • Relevance: Homocysteine is a crucial building block in the biosynthetic pathway of 2-methyltetrahydrothiophen-3-one in specific bacteria. It highlights the diverse metabolic pathways employed by different organisms to generate this aroma compound. []

3-Mercaptopropanal

  • Compound Description: 3-Mercaptopropanal is a volatile sulfur compound derived from homocysteine in the biosynthetic pathway of 2-methyltetrahydrothiophen-3-one in the bacterium Chitinophaga Fx7914. []
  • Relevance: 3-Mercaptopropanal acts as an intermediate in the biosynthetic pathway of 2-methyltetrahydrothiophen-3-one in certain bacteria. [] It demonstrates the step-by-step transformation of sulfur-containing compounds, leading to the final aroma compound.

Pyruvate

  • Compound Description: Pyruvate is a crucial molecule in various metabolic pathways, including the biosynthesis of 2-methyltetrahydrothiophen-3-one. []
  • Relevance: Pyruvate is an essential component in the biosynthetic pathway of 2-methyltetrahydrothiophen-3-one, contributing to the formation of the key intermediate (compound 21 in the original research paper []) that eventually leads to 2-methyltetrahydrothiophen-3-one. [] This finding underscores the interconnectedness of metabolic pathways and the role of common metabolites in generating specific aroma compounds.

Properties

CAS Number

13679-85-1

Product Name

2-Methyltetrahydrothiophen-3-one

IUPAC Name

2-methylthiolan-3-one

Molecular Formula

C5H8OS

Molecular Weight

116.18 g/mol

InChI

InChI=1S/C5H8OS/c1-4-5(6)2-3-7-4/h4H,2-3H2,1H3

InChI Key

YMZZPMVKABUEBL-UHFFFAOYSA-N

SMILES

CC1C(=O)CCS1

Solubility

insoluble in water; soluble in alcohol, fats

Synonyms

2-methyltetrahydrothiophen-3-one

Canonical SMILES

CC1C(=O)CCS1

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